2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCTROOLKJTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 3-chlorobenzaldehyde is reacted with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde serves as a versatile building block for the development of more complex organic molecules. It can undergo various chemical reactions, such as:
- Condensation Reactions: Used to synthesize Schiff bases and other heterocyclic compounds.
- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity: Exhibits significant inhibitory effects against various bacterial strains.
- Anticancer Activity: Shows cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Activity: Demonstrates the ability to reduce inflammation in animal models.
Medicine
In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its structural properties allow it to interact with biological targets, making it a candidate for developing new therapeutics for diseases such as cancer and bacterial infections.
Antimicrobial Activity
Research indicates that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 15.3 |
| HepG2 | 12.7 |
| HeLa | 10.5 |
Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in animal models, specifically in carrageenan-induced paw edema tests:
| Treatment | % Inhibition |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 65 |
These results highlight its potential utility in treating inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Studies: A study evaluating the antimicrobial properties of various pyrimidine derivatives found that this compound effectively inhibited Staphylococcus aureus and Escherichia coli, supporting its development as an antimicrobial agent .
- Anticancer Mechanisms: Investigations into the anticancer activity revealed that this compound induces apoptosis in cancer cells via caspase activation, particularly caspase-3 and caspase-9 .
- Inflammation Reduction: In an animal model study, the compound demonstrated significant anti-inflammatory effects, indicating its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Halogenated Aryl Derivatives
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-48-5)
- Molecular Formula : C₁₁H₆F₂N₂O
- Molecular Weight : 220.18 g/mol
- Physicochemical Properties :
Key Differences :
- Fluorine’s smaller atomic radius reduces steric hindrance, which may improve substrate accessibility in catalytic reactions compared to bulkier chlorine .
4,6-Dichloropyrimidine-5-carbaldehyde Derivatives
- Applications: Serve as precursors for synthesizing thieno[2,3-d]pyrimidines, which are evaluated as aldose reductase inhibitors .
- Substituent Effects : Chlorine at the 4- and 6-positions on the pyrimidine ring directs reactivity toward thiophene ring formation, unlike the 3-chlorophenyl group, which primarily influences aryl-based interactions .
Alkoxy-Substituted Analogs
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6)
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Key Feature : The cyclopropylmethoxy group is electron-donating, contrasting with the electron-withdrawing 3-chlorophenyl group. This difference significantly impacts aldehyde reactivity in condensation or nucleophilic addition reactions .
Comparison Table :
*Theoretical values inferred from structural analogs. †Estimated based on chlorine’s contribution to lipophilicity.
Reactivity in Asymmetric Catalysis
- The tert-butyldimethylsilylethynyl group in 2-(silylethynyl)pyrimidine-5-carbaldehyde enables high enantioselectivity in asymmetric autocatalysis due to its prochiral orientation and steric bulk . In contrast, the 3-chlorophenyl group may favor π-π interactions in catalytic systems, though its enantioselective performance remains less documented.
Biological Activity
2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore its biological activity through detailed research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the 3-chlorophenyl group and the aldehyde functional group is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several areas where this compound demonstrates significant biological activity:
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it exhibited notable cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC values significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil .
- Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values were determined across different concentrations, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to its profile as a multi-functional therapeutic agent .
Anticancer Studies
A notable study investigated the cytotoxicity of various pyrimidine derivatives, including this compound, against several cancer cell lines. The results indicated that this compound had a significant impact on cell viability:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These findings suggest that the compound is particularly effective against lung and breast cancer cells .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against multiple microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| K. pneumoniae | 128 |
| C. albicans | 256 |
The results demonstrated that the compound exhibits varying degrees of antimicrobial activity, highlighting its potential for further development as an antibacterial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in cancer progression and inflammation pathways. Molecular docking studies have suggested that it may inhibit certain enzymes or receptors critical for tumor growth and microbial survival .
Q & A
Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: A scalable three-step synthesis is reported starting from 2-chlorobenzo[d]oxazole. Key steps include:
Displacement with piperazine under basic conditions (e.g., KCO, DMF, 80°C).
Reductive amination with 2-(ethylthio)pyrimidine-5-carbaldehyde using NaBH(OAc) in dichloroethane at room temperature.
Oxidative desulfurization (if required) to yield the aldehyde.
Optimization involves substituting aldehydes (e.g., 2-methoxypyrimidine-5-carbaldehyde) to adjust steric/electronic effects, with yields up to 60.3% achieved via controlled stoichiometry and inert atmosphere .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR (H and C) to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for pyrimidine).
- HPLC (C18 column, MeCN/HO gradient) to assess purity (>95%).
- Mass spectrometry (HRMS) for molecular ion verification (expected [M+H] at m/z 219.05).
- FTIR to confirm aldehyde C=O stretch (~1700 cm) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Short-term storage : Dissolve in anhydrous DMSO or THF under nitrogen at –20°C to prevent aldehyde oxidation.
- Long-term stability : Lyophilize and store in amber vials with desiccants (e.g., silica gel) at –80°C.
- Decomposition risks : Monitor via TLC for aldehyde oxidation to carboxylic acid under humid or oxidative conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
Methodological Answer:
Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to assess electronic effects.
Pyrimidine ring substitutions : Introduce methyl or amino groups at the 4-position to modulate steric hindrance.
Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., macrophage growth inhibition) with dose-response curves (IC determination).
Data validation : Use isosteric analogs (e.g., JSF-4297) as negative controls to isolate structural contributions .
Q. How should researchers address contradictions in experimental data, such as conflicting bioactivity results across studies?
Methodological Answer:
- Reproducibility checks : Validate protocols using reference compounds (e.g., 8-CPT-cAMP for kinase assays).
- Batch variability analysis : Compare NMR/HPLC profiles of different synthetic batches to rule out impurity effects.
- Contextual factors : Account for cell line-specific responses (e.g., Mtb growth in macrophages vs. free bacteria) .
Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding poses, focusing on π-π stacking with the pyrimidine ring.
- ADMET prediction : SwissADME to estimate logP (~1.3), solubility, and CYP450 interactions .
Q. How can impurities or byproducts from the synthesis of this compound be identified and mitigated?
Methodological Answer:
- Byproduct profiling : Use LC-MS to detect common impurities (e.g., over-reduced amines from incomplete oxidation).
- Purification strategies : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/HO) for high-purity isolation.
- Process optimization : Reduce residual solvents (e.g., DMF) via rotary evaporation under high vacuum .
Q. What experimental strategies are recommended for evaluating the compound’s potential in cross-disciplinary applications (e.g., agrochemicals or materials science)?
Methodological Answer:
- Medicinal chemistry : Screen against viral proteases (e.g., HIV-1 RT) using fluorescence-based assays.
- Agrochemicals : Test herbicidal activity in Arabidopsis models via seed germination inhibition assays.
- Materials science : Assess thermal stability via TGA (decomposition >250°C) and electronic properties via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
